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molecular formula C11H12Cl2O B8783724 2,4-Dichlorovalerophenone

2,4-Dichlorovalerophenone

Cat. No. B8783724
M. Wt: 231.11 g/mol
InChI Key: OIRCYOYIMDSYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04118461

Procedure details

To 48.0 g. (0.398 mole) of valeryl chloride in 100.0 g. (0.680 mole) of m-dichlorobenzene is added portionwise at less than 5°,66.7 g. (0.5 mole) of aluminum chloride. When the addition is complete, the reaction mixture is allowed to stir and slowly warm up to ambient temperature for 2 hours. It is then heated at reflux for 3 hours, and stirred at room temperature for 16 hours. The reaction mixture is poured into iced water, and made acidic with hydrochloric acid. The oil which formed separates, and the aqueous phase is extracted twice with 200 ml. of ether. The oil and the extracts are combined, washed with water, dried and concentrated to give 122.2 g. of the crude product. A distillation (89°-93°/.05 mm) gives 55.2 g. (60%) of the product.
Quantity
0.398 mol
Type
reactant
Reaction Step One
Quantity
0.68 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].Cl[C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Cl)[CH:10]=1.[Cl-:16].[Al+3].[Cl-:18].[Cl-].Cl>O>[Cl:16][CH:2]([CH2:3][CH:4]([Cl:18])[CH3:5])[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.398 mol
Type
reactant
Smiles
C(CCCC)(=O)Cl
Step Two
Name
Quantity
0.68 mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)Cl
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
It is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The oil which formed separates
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with 200 ml
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 122.2 g
DISTILLATION
Type
DISTILLATION
Details
A distillation (89°-93°/.05 mm)
CUSTOM
Type
CUSTOM
Details
gives 55.2 g

Outcomes

Product
Name
Type
Smiles
ClC(C(=O)C1=CC=CC=C1)CC(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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